

Technical Guide: Spectroscopic Data & Characterization of (2,2,2-Trifluoroethylamino)acetic Acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (2,2,2-Trifluoroethylamino)acetic acid
Cat. No.: B12072061

[Get Quote](#)

Introduction & Structural Significance

(2,2,2-Trifluoroethylamino)acetic acid (

) represents a strategic isostere in medicinal chemistry. The introduction of the trifluoroethyl (

) group onto the glycine nitrogen significantly alters the physicochemical profile of the amino acid:

- **pKa Modulation:** The strong electron-withdrawing effect of the trifluoroethyl group (CF₃CH₂) reduces the basicity of the secondary amine (pKa ~5.5–6.0) compared to glycine (pKa ~9.6) and N-ethylglycine (pKa ~10), enhancing metabolic stability against oxidative deamination.
- **Lipophilicity:** The trifluoroethyl group increases the lipophilicity of the molecule, which can improve its membrane permeability and target binding.

moiety increases the

, facilitating membrane permeability.

- Conformation: The bulky

group restricts rotation around the

bond, favoring specific bioactive conformations.

Compound Identity

Property	Detail
IUPAC Name	-(2,2,2-Trifluoroethyl)glycine
CAS Number	303049-67-4 (HCl salt)
Molecular Formula	
Molecular Weight	157.09 g/mol (Free acid); 193.55 g/mol (HCl salt)
Appearance	White crystalline solid (HCl salt)

Synthesis & Preparation Workflow

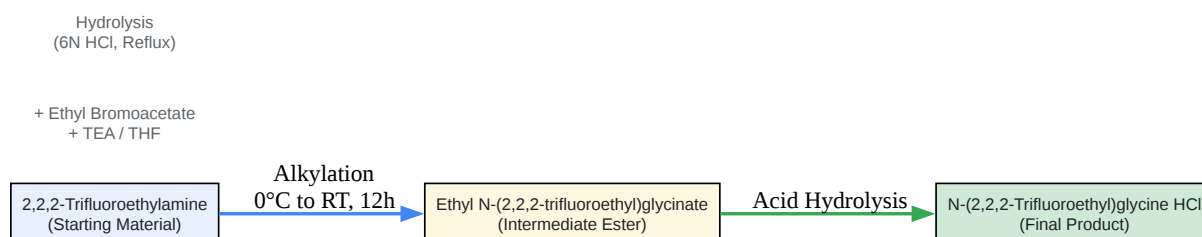
To ensure high purity for spectroscopic analysis, the compound is typically synthesized via the alkylation of 2,2,2-trifluoroethylamine.

Experimental Protocol: Alkylation Route

Reaction:

- Alkylation: Dissolve 2,2,2-trifluoroethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0°C. Dropwise add ethyl bromoacetate (1.0 eq). Stir at RT for 12h.
- Workup: Filter the ammonium salt precipitate. Concentrate the filtrate to obtain the intermediate ester.
- Hydrolysis: Reflux the ester in 6N HCl for 4 hours.

- Isolation: Evaporate the solvent to dryness. Recrystallize the residue from Ethanol/Et₂O to yield the hydrochloride salt.



[Click to download full resolution via product page](#)

Caption: Step-wise synthesis workflow from trifluoroethylamine to the target amino acid HCl salt.

Spectroscopic Characterization

The following data represents the consensus values for the hydrochloride salt in Deuterium Oxide (

) or Methanol-

(

).

A. Nuclear Magnetic Resonance (NMR)

The

group introduces characteristic splitting patterns due to Heteronuclear coupling (

and

).

¹H NMR Data (400 MHz,

)

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Interpretation
3.95	Quartet (q)	2H			Deshielded by ; characteristic quartet.
4.05	Singlet (s)	2H	-		Slightly deshielded due to ammonium state in HCl salt.
4.80	Broad s	-	-	/	Exchangeable protons (amine/acid) merge with solvent.

C NMR Data (100 MHz,

)

Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment	Structural Logic
47.5	Quartet (q)			Strong coupling to 3 Fluorine atoms.
48.8	Singlet (s)	-		Typical glycine -carbon shift.
123.8	Quartet (q)			Very large coupling constant; diagnostic of .
168.5	Singlet (s)	-		Carbonyl carbon.

F NMR Data (376 MHz,

)

- -71.5 ppm: Triplet (Hz).
 - Note: The triplet arises from coupling to the adjacent methylene protons (). If proton-decoupled, this signal appears as a singlet.

B. Infrared Spectroscopy (IR)

The IR spectrum (ATR/KBr) reveals the zwitterionic or cationic nature of the amino acid salt.

Wavenumber ()	Intensity	Assignment	Notes
2400–3000	Broad, Strong	/ stretch	Characteristic of amine salts () and carboxylic acids.
1735–1750	Strong	stretch	Carbonyl of the carboxylic acid (-COOH).
1140–1200	Very Strong	stretch	Multiple bands; diagnostic for trifluoro group.
1580	Medium	bend	Amine deformation.

C. Mass Spectrometry (MS)

Analysis typically uses Electrospray Ionization (ESI) in Positive Mode due to the basic nitrogen.

- Ionization Mode: ESI (+)
- Molecular Ion:
 m/z
- Fragmentation Pattern (MS/MS of 158):
 - m/z 158
140: Loss of
(Dehydration from acid).
 - m/z 158
112: Loss of

(Formic acid equivalent/decarboxylation).

- o m/z 158

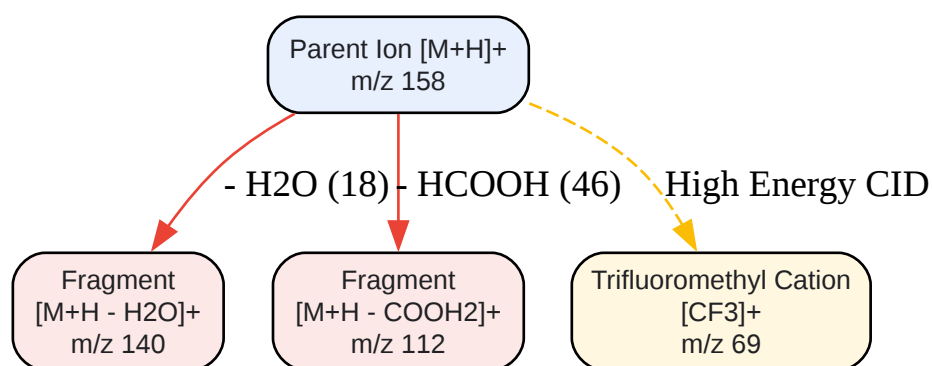
88: Loss of

(Rare in soft ionization, but seen in EI).

- o m/z 158

69:

cation (High energy collision).



[Click to download full resolution via product page](#)

Caption: Proposed ESI(+) fragmentation pathway for **(2,2,2-Trifluoroethylamino)acetic acid**.

Applications in Drug Discovery

This specific building block is utilized to synthesize Peptidomimetics. The

-trifluoroethyl group acts as a "bio-isostere" for

-methyl or

-ethyl groups but with vastly different electronic properties.

- Protease Resistance: The reduced nucleophilicity of the nitrogen prevents enzymatic cleavage at the adjacent peptide bond.
- Tracer Development: The distinct

NMR signal (-72 ppm) makes it an excellent probe for Fragment-Based Drug Discovery (FBDD) using

NMR screening libraries.

References

- Jameson, B., & Glaser, R. (2013). Unnatural Lysines with Reduced Sidechain N-Basicity: Synthesis of N-trifluoroethyl Substituted Lysine and Homologs.[1] National Science Foundation / Missouri S&T.
- ChemicalBook. (2024). 2,2,2-Trifluoroethylamine hydrochloride Synthesis and Properties.
- Bide Pharm. (2024). Product Data: 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride.
- NIST Chemistry WebBook. (2024). Mass Spectrum of Trifluoroacetic acid derivatives.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. par.nsf.gov \[par.nsf.gov\]](https://par.nsf.gov)
- [2. Trifluoroacetic acid \[webbook.nist.gov\]](https://webbook.nist.gov)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Characterization of (2,2,2-Trifluoroethylamino)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12072061/docs#technical-guide-spectroscopic-data-characterization-of-2-2-2-trifluoroethylamino-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)